molecular formula C16H16N2O2 B15028773 (2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide

(2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide

Cat. No.: B15028773
M. Wt: 268.31 g/mol
InChI Key: QMDWKFOHFWAXQV-SDXDJHTJSA-N
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Description

(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE typically involves the reaction of a ketone or aldehyde with hydroxylamine. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the oxime group. The specific synthetic route and conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE: The E-isomer of the compound.

    2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE: A simpler analog without the phenylethyl group.

    2-(N-HYDROXYIMINO)-2-PHENYL-N-METHYLACETAMIDE: A methylated analog.

Uniqueness

(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific structural features, such as the Z-configuration and the presence of both phenyl and phenylethyl groups. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-2-phenyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C16H16N2O2/c19-16(15(18-20)14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10,20H,11-12H2,(H,17,19)/b18-15-

InChI Key

QMDWKFOHFWAXQV-SDXDJHTJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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